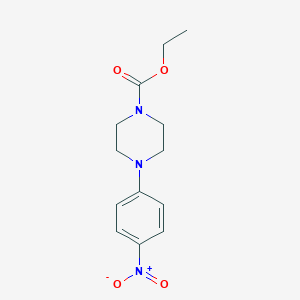

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMNLUNMWNYMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387897 | |

| Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-60-2 | |

| Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure:

-

Piperazine (10 mmol), 1-chloro-4-nitrobenzene (10 mmol), and potassium carbonate (20 mmol) are stirred in acetonitrile at 60°C for 12 hours.

-

Ethyl chloroformate (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Purification via silica gel chromatography (methanol/dichloromethane) yields the product in 65–72% yield. The method’s efficiency depends on strict stoichiometry to minimize di-substitution.

Critical Parameters :

-

Solvent polarity : Acetonitrile outperforms DMF or THF in suppressing byproducts.

-

Temperature gradient : Progressive warming prevents exothermic side reactions during chloroformate addition.

Reductive Amination Pathways

A less common but scalable approach involves reductive amination of 4-nitroaniline with bis(2-chloroethyl)amine, followed by carboxylation.

Piperazine Ring Formation

4-Nitroaniline reacts with bis(2-chloroethyl)amine hydrochloride in aqueous NaOH (50–60°C, 6 hours) to form 1-(4-nitrophenyl)piperazine. Liquid chromatography monitoring shows 85–92% conversion, though isolation yields are lower (50–60%) due to solubility challenges.

Ethoxycarbonylation

The free amine is treated with ethyl chloroformate in dichloromethane/TEA (0°C to rt, 4 hours), achieving 80–88% yield after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity (HPLC) | Scalability | Key Limitations |

|---|---|---|---|---|

| SNAr with Boc Protection | 60–75% | >95% | Moderate | Requires toxic solvents (DMSO) |

| One-Pot Alkylation | 65–72% | 90–93% | High | Di-substitution byproducts (5–8%) |

| Reductive Amination | 50–60% | 85–88% | Low | Poor aqueous solubility of intermediates |

Emerging Techniques :

-

Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes while improving safety profiles for nitro-containing intermediates.

-

Microwave Assistance : Cyclization and carboxylation steps achieve 20–30% faster kinetics under microwave irradiation (150°C, 200W).

Characterization and Quality Control

Spectroscopic Data

-

1H NMR (CDCl3, 400 MHz): δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.58–3.52 (m, 4H, piperazine-H), 2.93–2.87 (m, 4H, piperazine-H), 1.31 (t, J = 7.1 Hz, 3H, OCH2CH3).

-

13C NMR (CDCl3, 101 MHz): δ 162.4 (C=O), 154.1, 146.8, 125.5, 115.3 (Ar-C), 61.8 (OCH2CH3), 52.4, 45.7 (piperazine-C), 14.2 (OCH2CH3).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >99% for pharmaceutical applications. Residual solvents (DMSO, acetonitrile) are controlled to <300 ppm via rotary evaporation under high vacuum.

Industrial-Scale Considerations

Cost Analysis :

-

SNAr Route : Higher reagent costs (Boc-protected piperazine: $120–150/g) limit commercial viability.

-

One-Pot Method : Economically favorable (piperazine: $20–30/g), but requires stringent quality control to meet regulatory standards.

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a probe to study the interactions of piperazine derivatives with biological targets.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to changes in their activity. The piperazine ring can also interact with various biological macromolecules, affecting their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperazine derivatives are highly tunable, with modifications at the 1- and 4-positions dictating physicochemical and biological properties. Below is a comparative analysis of ENPC and key analogs:

Key Observations :

- Electronic Effects: Sulfonyl () and nitro (ENPC) groups decrease electron density on the piperazine ring, whereas methoxybenzyl () or aminophenyl () substituents increase it.

- Synthetic Utility : ENPC and its tert-butyl analog () serve as intermediates, while sulfonamide derivatives () are explored for biological activity.

Key Observations :

Physicochemical and Spectroscopic Properties

- ENPC :

- tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: 1H NMR: tert-butyl singlet at δ 1.35 ppm; piperazine protons at δ 3.36–3.46 ppm .

Biological Activity

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a nitrophenyl group and an ethyl carboxylate moiety. The synthesis typically involves the reaction of piperazine derivatives with nitrophenyl carboxylic acids under specific conditions.

Synthetic Route:

- Starting Materials : Piperazine and 4-nitrobenzoic acid.

- Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in organic solvents.

- Procedure : The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing synaptic transmission.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or infections.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Properties

Piperazine derivatives have been explored for their anticancer effects. This compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it was found to significantly reduce the viability of breast cancer cells in a dose-dependent manner .

Neuropharmacological Effects

Studies have suggested that compounds with a piperazine structure can influence central nervous system activity. This compound may modulate neurotransmitter levels, particularly serotonin and dopamine, which could be beneficial in treating mood disorders .

Case Studies

- Antimicrobial Efficacy : A comparative study on the antimicrobial effects of various piperazine derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

- Cancer Cell Line Studies : In vitro tests revealed that this compound effectively inhibited the growth of MCF-7 (breast cancer) cells at concentrations as low as 10 µM, with IC50 values indicating potent activity .

- Neuropharmacology : In behavioral assays on rodents, administration of this compound resulted in significant changes in locomotor activity, suggesting its potential as a therapeutic agent for anxiety-related disorders .

Data Tables

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, tert-butyl analogs are prepared by reacting 1-(4-nitrophenyl)piperazine with tert-butyl chloroformate in the presence of a base like DIEA. Intermediates are characterized using FT-IR, -NMR, -NMR, and mass spectrometry (MS). X-ray diffraction is employed for crystallographic validation . For ethyl esters, similar methods apply, substituting tert-butyl with ethyl groups.

Q. How is the purity and stability of this compound assessed under laboratory conditions?

Purity is verified via HPLC (>98%) and melting point analysis. Stability studies involve storing the compound in inert atmospheres (N) at -20°C, protected from light. Accelerated degradation tests under heat (40–60°C) and humidity (75% RH) are performed, with degradation products analyzed by LC-MS .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- -NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH), δ 3.4–3.6 ppm (piperazine CH), and δ 7.5–8.2 ppm (aromatic protons from the nitrophenyl group) .

- -NMR : Signals for carbonyl (C=O, ~155 ppm) and nitro groups (~147 ppm) .

- FT-IR : Stretching vibrations at 1680–1700 cm (C=O) and 1520 cm (NO) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the nitrophenyl group lowers LUMO energy, enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, aiding in rational drug design .

Q. What strategies are effective in optimizing catalytic hydrogenation of the nitro group in this compound?

Pd/C (10% w/w) in methanol under H (1 atm) at 25°C reduces the nitro group to an amine with >90% yield. Kinetic studies show reaction completion in 3–6 hours, monitored by TLC or LC-MS. Catalyst recycling and solvent effects (e.g., EtOAc vs. MeOH) are critical for scalability .

Q. How does the piperazine-carboxylate moiety influence binding to biological targets?

The piperazine ring enhances solubility and acts as a hydrogen bond acceptor. Structural analogs show affinity for enzymes like NAMPT and PARP1. Docking studies (AutoDock Vina) reveal interactions with catalytic residues, validated by SPR (surface plasmon resonance) binding assays .

Q. What challenges arise in chromatographic purification, and how are they resolved?

Silica gel column chromatography (hexane:EtOAc = 8:1 to 1:2) separates nitrophenyl byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. For scale-up, flash chromatography with automated fraction collectors improves reproducibility .

Methodological Guidance

4.1 Handling Air-Sensitive Intermediates

Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. For nitro group reduction, degas solvents with N for 30 minutes prior to hydrogenation .

4.2 Resolving Spectral Contradictions

If NMR signals overlap (e.g., piperazine CH), use -DEPT or 2D COSY to assign peaks. Conflicting MS data may require high-resolution (HRMS) validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.